6-[4-(methylsulfanyl)phenyl]-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(methylsulfanyl)phenyl]-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step organic reactions
Formation of the Core Structure: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as pyridine derivatives and triazole compounds. This step often requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions.
Introduction of the 4-(methylsulfanyl)phenyl Group: The 4-(methylsulfanyl)phenyl group can be introduced via a nucleophilic substitution reaction. This step typically involves the use of a methylsulfanylphenyl halide and a suitable nucleophile under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, nitriles, and amines can be used under conditions such as heating or the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound’s unique properties make it a candidate for the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects.
Comparison with Similar Compounds
Similar Compounds
6-[4-(methylsulfanyl)phenyl]-pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine: Lacks the dihydro functionality.
6-[4-(methylsulfanyl)phenyl]-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8-dione: Similar structure but different oxidation state.
Uniqueness
The uniqueness of 6-[4-(methylsulfanyl)phenyl]-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione lies in its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N5O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
10-(4-methylsulfanylphenyl)-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione |
InChI |
InChI=1S/C15H13N5O2S/c1-23-9-4-2-8(3-5-9)10-6-11(21)18-13-12(10)14(22)19-15-16-7-17-20(13)15/h2-5,7,10H,6H2,1H3,(H,18,21)(H,16,17,19,22) |
InChI Key |
ILKVPRDTONECIW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC4=NC=NN34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.